molecular formula C10H10O3 B091842 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone CAS No. 1011-48-9

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

Cat. No. B091842
CAS RN: 1011-48-9
M. Wt: 178.18 g/mol
InChI Key: KVCWAZWJLMNADA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone involves various chemical reactions and methodologies. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved using piperonal and characterized through several spectroscopic techniques, including NMR and UV-Vis spectroscopy, as well as single-crystal X-ray crystallography[“]. Similarly, a new pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite[“]. These syntheses demonstrate the versatility of reactions that can be employed to create derivatives of the parent compound.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using various analytical techniques. Single-crystal X-ray crystallography provided detailed insights into the crystal structures[“][“][“]. The geometry of these compounds was optimized using density functional theory (DFT), and the results were compared with experimental data to confirm the accuracy of the theoretical models[“][“][“]. Hirshfeld surface analysis was also utilized to quantify noncovalent supramolecular interactions[“][“].

Chemical Reactions Analysis

Chemical reactions involving the parent compound or its derivatives include the formation of benzofuran and 2,3-dihydrobenzofuran derivatives through the oxidation of related phenyl-ethane compounds[“]. The reactivity of these compounds can be influenced by various substituents and reaction conditions, as demonstrated by the different products obtained from oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through a range of techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis were used to determine functional groups and electronic transitions[“][“][“][“]. Thermal behavior was analyzed using TG/DTA, summarizing the stability and decomposition patterns of the compounds against temperature[“]. Electrostatic potential (ESP) analysis provided visualization of charge distribution and reactive sites on the molecules[“][“]. Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were evaluated, indicating potential practical applications[“].

Relevant Case Studies

Case studies involving these compounds have shown potential therapeutic applications. For example, a series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated as anti-osteoporosis agents, with several compounds showing promising results in enhancing BMP-2 expression and improving bone histology in an ovariectomized rat model[“]. This highlights the potential of these compounds in medicinal chemistry and drug development.

Scientific research applications

Synthesis and Potential Therapeutic Applications

The synthesis of novel compounds, including derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone, has been a focus in medicinal chemistry. These compounds have been explored for various therapeutic applications:

  • Antidepressant Activity: Chlorinated tetracyclic compounds, homologues of known anxiolytic and antidepressant drugs, were synthesized and tested for potential antidepressant effects in mice, showcasing significant reduction in immobility times, indicating antidepressant effects (Karama et al., 2016).

  • Wound-Healing Potential: A series of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone derivatives demonstrated significant wound healing in in vivo models. Compounds treated groups showed faster epithelialization of the incision wound and higher tensile strength, indicating their potential in wound healing applications (Vinaya et al., 2009).

  • Antihepatotoxic Activity: Novel dihydropyrimidinone derivatives linked with 1,4-benzodioxane, structurally related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone, were synthesized and showed significant antihepatotoxic activity, comparable to the standard drug silymarin, in a CCl4-induced hepatotoxicity rat model (Bhat et al., 2019).

  • Anti-Arrhythmic Properties: 1,3-Benzodioxole derivatives were found effective against certain types of experimentally induced arrhythmias. These compounds demonstrated scant local anaesthetic activity, short-lasting hypotensive effects, not accompanied by any change in heart rate, and discrete anti-aggregating activity on rabbit platelets "in vitro" (Fregnan et al., 1977).

  • Anti-Inflammatory Activity: A study evaluated the anti-inflammatory activity of novel series of thiophene derivatives, involving 1-(4-morpholinophenyl)ethanone, indicating that most tested compounds showed moderate to good activity, comparable to the standard drug indomethacin (Helal et al., 2015).

  • AMPA Receptor Antagonists: Novel 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones were synthesized and evaluated for their anticonvulsant effects, showing potent anticonvulsant activity, acting as AMPA receptor antagonists (Chimirri et al., 1997).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCWAZWJLMNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905943
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

CAS RN

1011-48-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE
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